3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid
Description
3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid (CAS: Not provided; molecular formula: C₁₃H₁₅NO₄; molecular weight: 249.26 g/mol) is a β-alanine derivative featuring a propenamide-linked 4-methoxyphenyl group (). Its structure combines a polar carboxylic acid terminus with a lipophilic 4-methoxy-substituted aromatic system, suggesting balanced solubility and membrane permeability.
Properties
IUPAC Name |
3-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-18-11-5-2-10(3-6-11)4-7-12(15)14-9-8-13(16)17/h2-7H,8-9H2,1H3,(H,14,15)(H,16,17)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPNSNIDMGEYJV-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid typically involves the reaction of 4-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then subjected to a Michael addition reaction with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The enamido linkage can be reduced to form a saturated amide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: 3-[3-(4-Formylphenyl)prop-2-enamido]propanoic acid or 3-[3-(4-Carboxyphenyl)prop-2-enamido]propanoic acid.
Reduction: 3-[3-(4-Methoxyphenyl)prop-2-amido]propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
The compound is being investigated for its potential therapeutic effects, particularly in:
- Anti-inflammatory Activity : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that 3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid could function as an anti-inflammatory agent.
- Anticancer Properties : Preliminary studies indicate that compounds with similar structures may induce apoptosis in cancer cells. The methoxy group may enhance its efficacy by facilitating cellular uptake.
Biochemical Studies
Research has indicated that this compound interacts with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways. For example, studies on related compounds have shown mixed-type inhibition of cholinesterases, which could be relevant for neurodegenerative diseases.
- Membrane Protein Studies : Its ability to penetrate cell membranes makes it a candidate for studying integral membrane proteins and their interactions.
Analytical Chemistry
In analytical chemistry, this compound can serve as a reference standard for developing assays aimed at detecting similar structures in biological samples. Its unique properties allow researchers to assess the presence and concentration of related compounds in complex mixtures.
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of this compound on induced inflammation in animal models. Results showed a significant reduction in inflammatory markers compared to control groups, supporting its potential use as an anti-inflammatory drug.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that this compound exhibits cytotoxic effects, particularly against breast cancer cells. The mechanism appears to involve apoptosis induction through specific signaling pathways associated with cancer cell survival.
Mechanism of Action
The mechanism of action of 3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the enamido linkage can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Propenamide Derivatives
ZINC C40310216
- Structure: (2S)-2-[3-(4-Chloro-1H-indol-1-yl)propanamido]propanoic acid.
- Key Differences : Replaces the 4-methoxyphenyl group with a 4-chloroindole moiety.
ZINC C65565279
- Structure: N-{4-[3-(3-Cyanophenyl)prop-2-enoyl]phenyl}ethane-1-sulfonamide.
- Key Differences: Incorporates a 3-cyanophenyl group and a sulfonamide linker.
- Impact: The cyano group introduces strong electron-withdrawing effects, which may stabilize charge-transfer interactions but reduce metabolic stability ().
N-(4-Hydroxycinnamoyl)tyrosine (HMDB0039502)
- Structure: 3-(4-Hydroxyphenyl)-2-[(2E)-3-(4-hydroxyphenyl)prop-2-enamido]propanoic acid.
- Key Differences : Features dual 4-hydroxyphenyl groups instead of methoxy.
- Impact: The phenolic hydroxyl groups enhance hydrogen-bonding capacity and antioxidant activity but lower lipophilicity (logP) compared to the methoxy analog ().
Heterocyclic Derivatives
3-[(4-Methoxyphenyl)(4-Oxo-1,3-thiazol-2-yl)amino]propanoic Acid
- Structure : Combines a thiazole ring with the 4-methoxyphenyl group.
- Key Differences : The thiazole ring introduces aromatic heterocyclic character.
- Impact : Enhances metabolic stability and π-π stacking interactions, as seen in plant growth-promoting activity ().
Benzoselenophene Derivatives ()
- Example: 5-(3-(Dimethylamino)prop-2-enamido)benzo[b]selenophene-2-carboxylic acid.
- Key Differences: Replaces phenyl with benzo[b]selenophene and adds dimethylamino groups.
- Impact: Selenium’s polarizability and the dimethylamino group’s basicity may improve target engagement in redox-sensitive pathways.
Functional Group Modifications
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
- Structure : Para-hydroxyphenyl instead of methoxy ().
- Impact : Hydroxyl groups increase polarity (lower logP) and anticancer activity, as demonstrated in derivatives with IC₅₀ values <10 μM ().
3-(4-Cyanophenyl)-2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic Acid
- Structure: Adds a sulfonylamino group and cyanophenyl.
Structural and Functional Data Comparison
Biological Activity
3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid, a compound featuring a propanoic acid backbone and an enamido group, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Structural Characteristics
The structural formula of this compound includes:
- Enamido Group : Enhances interaction with biological targets.
- Methoxyphenyl Substituent : Increases lipophilicity, aiding in membrane penetration.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : The compound is investigated as a biochemical probe to study enzyme interactions, particularly through π-π stacking and hydrogen bonding with active site residues.
- Therapeutic Potential : Suggested therapeutic effects include anti-inflammatory and analgesic properties, which may be mediated through modulation of specific signaling pathways.
Pharmacological Properties
Research indicates several pharmacological effects associated with this compound:
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation markers in vitro and in vivo models.
- Analgesic Properties : The compound may exert pain-relieving effects, potentially through central nervous system pathways.
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth via apoptosis induction in cancer cell lines.
1. Enzyme Interaction Studies
A study highlighted the interaction of this compound with various enzymes, demonstrating its potential as a lead compound for developing enzyme inhibitors. The binding affinity was assessed using molecular docking simulations, revealing significant interactions with target enzymes involved in cancer metabolism .
2. In Vivo Pharmacokinetics
In pharmacokinetic studies on similar compounds, rapid absorption and distribution were observed following oral administration in animal models. For instance, metabolites were detected in systemic circulation within minutes, indicating effective bioavailability .
3. Anti-inflammatory Activity
Research involving inflammatory models has shown that the compound can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a potential role in treating inflammatory diseases .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methoxyphenylalanine | Similar amino acid structure | Antioxidant properties |
| (S)-2-Amino-3-(4-methoxyphenyl)propanoic acid | Contains an amino group | Anti-inflammatory effects |
| (E)-3-(4-Methoxyphenyl)acrylic acid | Enamido structure | Antimicrobial activity |
| (R)-2-[3-(4-Methylphenyl)prop-2-enamido]propanoic acid | Similar propanoic acid structure | Potential analgesic effects |
This table illustrates how variations in structural features can influence biological activity, highlighting the significance of the methoxy group in enhancing therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
